Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with the molecular formula C14H16O4 It is a derivative of naphthalene, featuring a hydroxy group, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: The hydroxy and methyl groups are introduced through specific reactions, such as Friedel-Crafts alkylation and subsequent hydroxylation.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved using reagents like ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of amide or ether derivatives.
Scientific Research Applications
Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the methyl group, which may affect its reactivity and biological activity.
Methyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and ester groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2-(6-hydroxy-2-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C15H18O4/c1-3-19-13(17)9-15(2)7-6-10-8-11(16)4-5-12(10)14(15)18/h4-5,8,16H,3,6-7,9H2,1-2H3 |
InChI Key |
BXYVJTICPHEBRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.